molecular formula C11H17NO2S B13637516 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide

1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide

Cat. No.: B13637516
M. Wt: 227.33 g/mol
InChI Key: VCXAPXFXDFMAFO-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C11H17NO2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2). Sulfonamides are known for their broad range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide typically involves the reaction of 2,4,5-trimethylphenyl ethane with sulfonamide reagents. One efficient method for synthesizing sulfonamides is through the NH4I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups.

Industrial Production Methods: Industrial production of sulfonamides often involves the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst like DMAP . Metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids are also employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication.

Comparison with Similar Compounds

Uniqueness: 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

1-(2,4,5-trimethylphenyl)ethanesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-7-5-9(3)11(6-8(7)2)10(4)15(12,13)14/h5-6,10H,1-4H3,(H2,12,13,14)

InChI Key

VCXAPXFXDFMAFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)S(=O)(=O)N)C

Origin of Product

United States

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